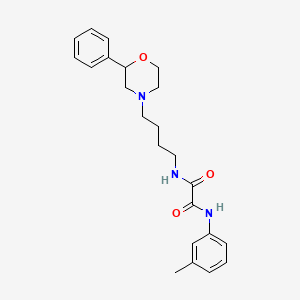

N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide

Beschreibung

N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a morpholino substituent at the N1 position and a meta-tolyl (m-tolyl) group at the N2 position. Oxalamides are a class of compounds with a central oxalyl bridge (N-C-O-C-N) that exhibit diverse biological activities, including enzyme inhibition (e.g., soluble epoxide hydrolase) , flavor enhancement (e.g., umami agonists) , and antimicrobial properties . The structural flexibility of oxalamides allows for tailored modifications to enhance solubility, stability, and target specificity.

Eigenschaften

IUPAC Name |

N'-(3-methylphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-18-8-7-11-20(16-18)25-23(28)22(27)24-12-5-6-13-26-14-15-29-21(17-26)19-9-3-2-4-10-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSSMAXVEDVEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide, a compound with the CAS number 953942-17-1, has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Oxalamide Linkage : This functional group is significant for its biological activity.

- Phenylmorpholino Moiety : Known for enhancing solubility and biological interactions.

- m-Tolyl Group : This aromatic component may influence the compound's pharmacokinetics.

The molecular formula of this compound is , with a molecular weight of approximately 395.5 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzymatic pathways and cellular signaling processes. The exact mechanisms are still being elucidated, but potential interactions include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows it to bind to various receptors, potentially altering their activity.

Biological Activity

Research into the biological activity of this compound has shown promise in several areas:

Anticancer Activity

Studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research has also suggested anti-inflammatory properties. In animal models, treatment with this compound resulted in reduced markers of inflammation, indicating potential therapeutic applications in conditions like arthritis or inflammatory bowel disease.

Neuroprotective Properties

Emerging data suggest that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| In Vitro Anticancer Study | Demonstrated significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at concentrations of 10-50 µM. |

| Animal Model for Inflammation | A reduction in paw edema was observed in rats treated with 20 mg/kg body weight, suggesting anti-inflammatory effects. |

| Neuroprotection Assay | In a neuronal cell line subjected to oxidative stress, treatment with 25 µM resulted in a 30% increase in cell viability compared to untreated controls. |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide | Similar oxalamide linkage; different substituents | Exhibits moderate anticancer activity but less potent than the primary compound |

| N1-isopropyl-N2-(4-(2-phenylmorpholino)butyl)oxalamide | Variation in alkyl group | Shows weaker anti-inflammatory effects compared to this compound |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Oxalamide Compounds

Table 1: Key Structural Features and Activities of Selected Oxalamides

Substituent Effects on Activity

- N1 Position: Morpholino/Aliphatic Chains: The morpholino group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., 4-chlorophenyl in compound 117) . Morpholino derivatives are often used to improve pharmacokinetic properties . Aromatic Substituents: Electron-withdrawing groups (e.g., -Cl, -CF3) at N1, as seen in compound 1c , enhance enzyme-binding affinity but may reduce solubility.

N2 Position :

- m-Tolyl vs. p-Tolyl : The meta-substituted tolyl group in the target compound may alter steric interactions compared to para-substituted analogs (e.g., compound in ).

- Heterocyclic Groups : Pyridinyl or piperazinyl groups (e.g., in 1c and ) introduce hydrogen-bonding sites, critical for target engagement.

Enzyme Inhibition Potential

For example, compound 1c showed anticancer activity via kinase inhibition, highlighting the role of fluorinated substituents in target specificity.

Flavor Modulation

While S336 is a well-characterized umami agonist, the target compound’s m-tolyl group may modulate flavor intensity differently due to steric effects.

Antimicrobial Activity

Oxalamides with halogenated aryl groups (e.g., GMC-1 to GMC-5 ) exhibit antimicrobial properties. The target compound’s morpholino group could enhance membrane penetration, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Stepwise Synthesis : Begin with coupling 2-phenylmorpholine to a butyl linker via nucleophilic substitution, followed by oxalamide bond formation using carbodiimide reagents (e.g., DCC/HOBt) to activate carboxylic acid intermediates .

- Condition Optimization : Adjust solvent polarity (e.g., DMF for high solubility), temperature (40–60°C for amide coupling), and stoichiometric ratios (1.2:1 molar excess of amine to acid) to minimize side reactions like dimerization .

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) to isolate the target compound (>95% purity) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., morpholino protons at δ 2.5–3.5 ppm, aromatic protons from m-tolyl at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+ = 464.25) and detect impurities .

- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under accelerated degradation conditions (e.g., acidic/basic buffers) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Approach :

- pH Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC; note increased instability in alkaline conditions due to oxalamide hydrolysis .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C) and differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. How can conflicting bioactivity data in enzymatic assays be resolved?

- Resolution Strategies :

- Dose-Response Curves : Perform assays across a wide concentration range (nM–µM) to identify non-linear effects, such as off-target binding at high doses .

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing m-tolyl with p-fluorophenyl) to isolate structure-activity relationships (SAR) .

- Table: Substituent Impact on IC

| Substituent (R) | IC (µM) | Notes |

|---|---|---|

| m-Tolyl | 0.45 | Baseline |

| p-Fluorophenyl | 0.32 | Improved selectivity |

| 4-Chlorophenyl | 1.20 | Reduced potency |

Q. What methodologies address challenges in translating in vitro activity to in vivo efficacy?

- Key Approaches :

- ADMET Profiling : Use Caco-2 cell monolayers to predict intestinal permeability and microsomal assays to assess metabolic stability (e.g., CYP450-mediated oxidation) .

- Formulation Strategies : Encapsulate the compound in PEGylated liposomes to enhance solubility and bioavailability in preclinical models (e.g., murine pharmacokinetic studies) .

Q. How can enzyme inhibition assays be designed to elucidate the compound’s mechanism of action?

- Experimental Design :

- Fluorescence-Based Assays : Monitor real-time inhibition using fluorogenic substrates (e.g., quenching of tryptophan fluorescence in target enzymes) .

- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding affinity (K) and stoichiometry .

Q. What advanced techniques assess the compound’s pharmacokinetic properties?

- Methodology :

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction in plasma .

- Tissue Distribution : Radiolabel the compound (e.g., ) and quantify accumulation in target organs via scintillation counting .

Q. How can synergistic effects with other therapeutic agents be systematically evaluated?

- Approach :

- Combination Index (CI) Analysis : Use the Chou-Talalay method to calculate CI values (<1 indicates synergy) in cell viability assays .

- Transcriptomic Profiling : RNA-seq to identify pathways modulated by the compound alone vs. in combination with standard therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.